molecular formula C19H21ClN6O2 B2392318 8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923228-87-9

8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2392318
M. Wt: 400.87
InChI Key: XVJVUIUIUDJQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The molecule also contains a 3-chlorophenyl group, which is a type of aromatic ring, and an amino propyl group, which could potentially participate in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[2,1-f]purine core, followed by the addition of the 3-chlorophenyl and amino propyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazo[2,1-f]purine ring system. The 3-chlorophenyl group would likely contribute to the overall stability of the molecule due to the aromaticity of the phenyl ring. The amino propyl group could potentially form hydrogen bonds with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could potentially participate in acid-base reactions, and the 3-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amino group and the aromatic 3-chlorophenyl group could influence its solubility, boiling point, melting point, and other properties.


Scientific Research Applications

Imidazo[1,2-a]-s-Triazine Nucleosides: Synthesis and Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides and their derivatives, closely related to the queried compound, have been synthesized and tested for antiviral activity. This research indicates the potential for these compounds to be developed into antiviral agents, showcasing moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Imidazo[2,1-f]purinones as A3 Adenosine Receptor Antagonists

A series of imidazo[2,1-f]purinones, which share structural similarities with the queried compound, have been identified as potent and selective A3 adenosine receptor antagonists. This research highlights the potential application of such compounds in developing therapies targeting the A3 adenosine receptor, which could be relevant for conditions such as inflammation and cancer (Baraldi et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential uses in various fields, such as medicine or materials science.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

6-[3-(3-chloroanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)9-5-8-21-14-7-4-6-13(20)10-14/h4,6-7,10,21H,5,8-9H2,1-3H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJVUIUIUDJQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC(=CC=C4)Cl)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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